
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine is a compound that features a trifluoromethylthio group attached to a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine typically involves the introduction of the trifluoromethylthio group into the dihydrobenzofuran ring. One common method is the use of trifluoromethylthiolation reagents, such as trifluoromethylthio chloride, in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and substituted benzofuran derivatives.
Scientific Research Applications
6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylthio-substituted benzofurans and related heterocycles, such as:
- 6-((Trifluoromethyl)thio)-2,3-dihydrobenzothiophene
- 6-((Trifluoromethyl)thio)-2,3-dihydrobenzopyran
- 6-((Trifluoromethyl)thio)-2,3-dihydrobenzoxazole .
Uniqueness
What sets 6-((Trifluoromethyl)thio)-2,3-dihydrobenzofuran-3-amine apart from similar compounds is its specific combination of the trifluoromethylthio group and the dihydrobenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F3NOS |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
InChI Key |
AEPLPKZIQXCBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12980629.png)
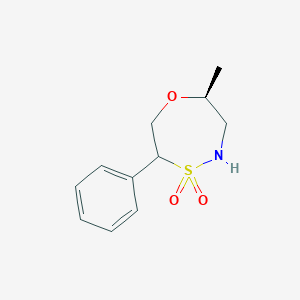

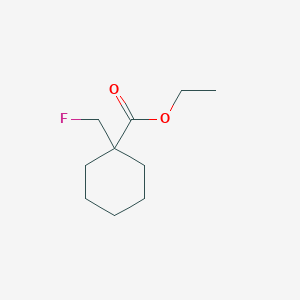
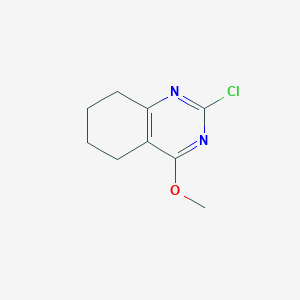
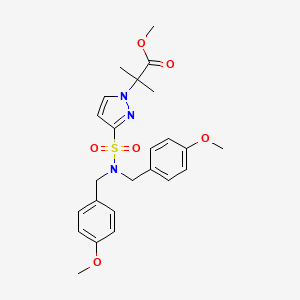
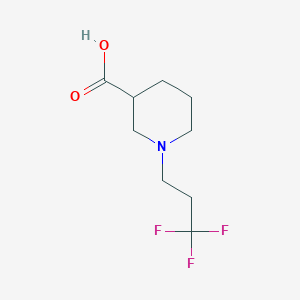
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B12980672.png)

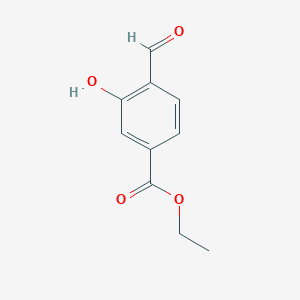

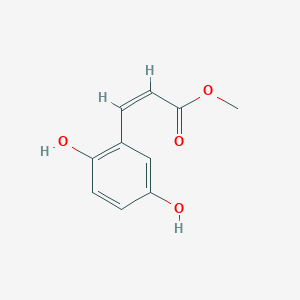
![tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12980706.png)
![4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12980707.png)
